Ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with amino, ethyl ester, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl acetoacetate with benzaldehyde derivatives, followed by cyclization and amination reactions. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylpyridine: Lacks the ethyl ester group.
Ethyl 2-amino-3-carboxylate pyridine: Lacks the phenyl groups.
4,6-Diphenylpyridine-3-carboxylate: Lacks the amino group.
Uniqueness
Ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-amino-4,6-diphenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)18-16(14-9-5-3-6-10-14)13-17(22-19(18)21)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPVSHRYNYUTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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